molecular formula C18H21FN2O3S B4551608 1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE

1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B4551608
M. Wt: 364.4 g/mol
InChI Key: SDLYOAQMCPTYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorophenyl and methanesulfonyl groups attached to a piperazine ring, along with a methoxyphenyl group. Its unique structure imparts distinct chemical properties, making it valuable for various industrial and research purposes.

Preparation Methods

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE involves several steps. One common method includes the reaction of 4-fluorophenylmethanesulfonyl chloride with 4-methoxyphenylpiperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(4-FLUOROPHENYL)METHANESULFONYL]-4-(4-METHOXYPHENYL)PIPERAZINE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-24-18-8-6-17(7-9-18)20-10-12-21(13-11-20)25(22,23)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLYOAQMCPTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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